2-Butyl-5-methylpiperidine is a heterocyclic organic compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its applications in medicinal chemistry, where piperidine derivatives often serve as building blocks for various pharmaceuticals. The molecular formula of 2-butyl-5-methylpiperidine is , with a molecular weight of approximately 155.28 g/mol.
2-Butyl-5-methylpiperidine can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a piperidine derivative. Its structure allows it to participate in numerous chemical reactions, making it valuable in both synthetic and industrial chemistry.
The synthesis of 2-butyl-5-methylpiperidine can be achieved through several methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the reaction of 2-methyl-5-ethylpyridine with specific reagents under controlled conditions to yield the desired compound.
The molecular structure of 2-butyl-5-methylpiperidine features a piperidine ring with a butyl group at the second carbon and a methyl group at the fifth carbon. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 155.28 g/mol |
IUPAC Name | 2-butyl-5-methylpiperidine |
InChI | InChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key | OPZFRVRPNUEJIX-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CCC(CN1)C |
This structural data indicates the presence of functional groups that are significant for its reactivity and interaction with biological systems .
2-Butyl-5-methylpiperidine participates in various chemical reactions, including:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 2-butyl-5-methylpiperidine primarily involves its interaction with various molecular targets such as receptors or enzymes within biological systems. By binding to these targets, it can modulate their activity, leading to diverse biological effects that are context-dependent. Detailed studies are often required to elucidate specific pathways influenced by this compound in medicinal chemistry applications .
The physical properties of 2-butyl-5-methylpiperidine include:
Chemical properties include:
2-Butyl-5-methylpiperidine finds applications across various scientific domains:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: